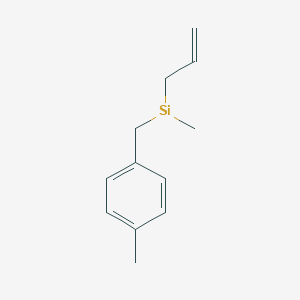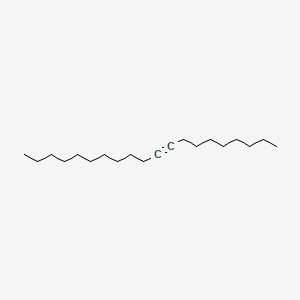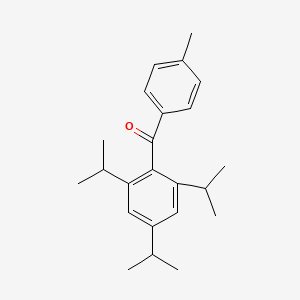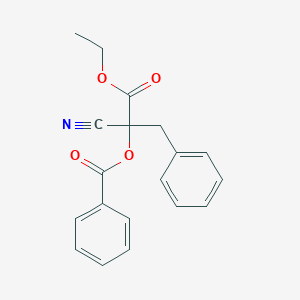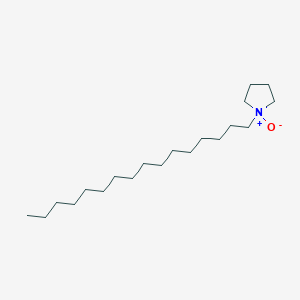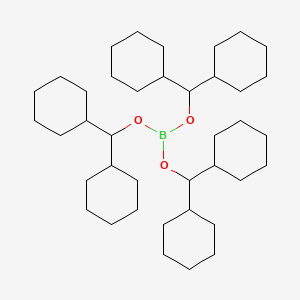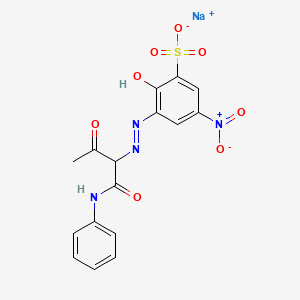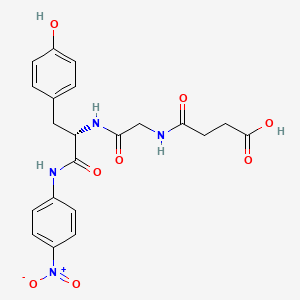![molecular formula C4H9NO4P+ B14457309 N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine CAS No. 70291-04-2](/img/structure/B14457309.png)
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is a chemical compound with the molecular formula C4H9NO4P It is known for its unique structure, which includes a phosphonium group attached to a glycine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine typically involves the reaction of glycine with a phosphonium reagent. One common method includes the use of hydroxymethylphosphonium chloride, which reacts with glycine under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7-8 to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonium derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as tungsten or molybdenum compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogenating agents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced phosphonium derivatives.
Substitution: Substituted phosphonium glycine derivatives.
科学的研究の応用
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways and the accumulation of specific metabolites.
類似化合物との比較
Similar Compounds
N-Phosphonomethylglycine: Known for its use as a herbicide (glyphosate).
N-Phosphonomethyliminodiacetic Acid: Used in the synthesis of glyphosate.
N-Phosphonomethylaminomethylphosphonic Acid: Another derivative with similar properties.
Uniqueness
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is unique due to its specific structure, which includes a hydroxymethyl group attached to the phosphonium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
70291-04-2 |
|---|---|
分子式 |
C4H9NO4P+ |
分子量 |
166.09 g/mol |
IUPAC名 |
(carboxymethylamino)methyl-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c6-3-10(9)2-5-1-4(7)8/h5-6H,1-3H2/p+1 |
InChIキー |
MGVOAZCJKSZHGC-UHFFFAOYSA-O |
正規SMILES |
C(C(=O)O)NC[P+](=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
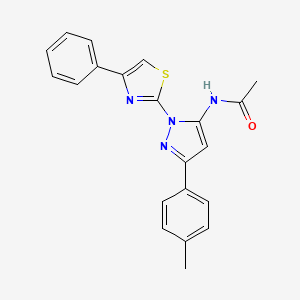

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

